molecular formula C9H8N2O B154303 2-Hydroxy-3-methylquinoxaline CAS No. 14003-34-0

2-Hydroxy-3-methylquinoxaline

Cat. No. B154303
CAS RN: 14003-34-0
M. Wt: 160.17 g/mol
InChI Key: BMIMNRPAEPIYDN-UHFFFAOYSA-N
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Patent
US07538109B2

Procedure details

Reaction between 1,2-phenylene-diamine and pyruvic acid gave after recrystallisation (EtOH) the title compound as a beige solid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9](O)(=[O:13])[C:10]([CH3:12])=O>>[CH3:12][C:10]1[C:9](=[O:13])[NH:7][C:2]2[C:1]([N:8]=1)=[CH:6][CH:5]=[CH:4][CH:3]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
after recrystallisation (EtOH) the title compound as a beige solid

Outcomes

Product
Name
Type
Smiles
CC=1C(NC2=CC=CC=C2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.